Prudomestin
Overview
Description
Its chemical structure is characterized by the presence of multiple hydroxyl and methoxy groups, specifically 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . This compound has garnered significant interest due to its potent inhibitory activity against xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prudomestin can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the flavonoid backbone followed by the introduction of hydroxyl and methoxy groups at specific positions. Key steps include:
Aldol Condensation: Formation of the flavonoid core structure.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents such as methanol and hydroxylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction from the heartwood of Prunus domestica. The process includes:
Extraction: Using solvents like benzene and ethanol to extract the compound from the plant material.
Purification: Recrystallization from chloroform-petrol to obtain pure this compound as yellow needles.
Chemical Reactions Analysis
Types of Reactions: Prudomestin undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents such as sodium borohydride.
Substitution: Introduction of different functional groups at specific positions using reagents like halogens and alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Prudomestin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Prudomestin exerts its effects primarily through the inhibition of xanthine oxidase. The mechanism involves:
Binding to the Active Site: this compound binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid.
Reduction of Uric Acid Levels: By inhibiting xanthine oxidase, this compound reduces the production of uric acid, which is beneficial in conditions like gout.
Comparison with Similar Compounds
Prudomestin is unique among flavonoids due to its specific structure and potent xanthine oxidase inhibitory activity. Similar compounds include:
Quercetin: Another flavonoid with antioxidant properties but less potent xanthine oxidase inhibition.
Kaempferol: Similar structure but different hydroxylation pattern, leading to varied biological activities.
Luteolin: Shares the flavonoid backbone but differs in the position of hydroxyl and methoxy groups
This compound stands out due to its specific inhibitory activity and potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSIOUXODPWHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318110 | |
Record name | Prudomestin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prudomestin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-28-5 | |
Record name | Prudomestin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prudomestin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prudomestin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 210 °C | |
Record name | Prudomestin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Prudomestin?
A1: this compound (3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H1-benzopyran-4-one) possesses the molecular formula C17H14O7 and a molecular weight of 330.3 g/mol [, ]. It crystallizes in the triclinic space group P1 with unit cell dimensions: a = 6.579(5) Å, b = 8.441(7) Å, c = 13.893(14) Å, α = 101.92(9)°, β = 103.38(6)°, γ = 97.44(6)° [].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from the heartwood of Prunus domestica Linn. (common plum) [, ] and the wood of Prunus mume Siebold et Zuccarini (Japanese apricot) [].
Q3: What is the significance of the methylation pattern in this compound?
A3: this compound, a flavonol glucoside, exhibits a distinct methylation pattern with methyl groups present at the 8 and 4' positions of the herbacetin nucleus []. This methylation pattern distinguishes it from other flavonoids and contributes to its unique properties.
Q4: What are the reported biological activities of this compound?
A4: this compound has demonstrated potent reactive oxygen species (ROS) inhibiting activity with an IC50 of 1.5 ± 0.3 µg/mL []. It also exhibits antioxidant activity with an IC50 of 26.96 ± 0.19 µg/mL [].
Q5: Has this compound been investigated using computational chemistry techniques?
A5: Yes, in silico studies involving molecular docking simulations revealed that this compound exhibits strong binding affinity to cyclooxygenase-2 (COX-2) with a binding energy of -8.6 kcal/mol, comparable to the standard ibuprofen (-7.7 kcal/mol) []. This suggests a potential mechanism for its observed anti-inflammatory activity.
Q6: What analytical techniques are used to characterize and quantify this compound?
A6: Various analytical techniques have been employed to characterize this compound. X-ray crystallography was used to determine its crystal structure []. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized for structure elucidation and identification [, ]. Thin-layer chromatography (TLC) has been employed for the separation and purification of this compound from plant extracts [].
Q7: Are there any known structural analogs of this compound, and how do their activities compare?
A7: Dihydrothis compound, a flavanonol glucoside, is a structural analog of this compound found in Prunus mume. It shares the same methylation pattern but differs in the oxidation state of the heterocyclic C-ring []. A comparative analysis of their biological activities could provide insights into structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.